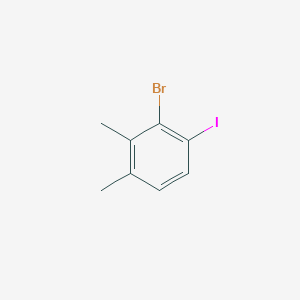
1-Bromo-2,3-dimethyl-6-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,3-dimethyl-6-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with bromine, iodine, and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-6-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,3-dimethylbenzene (xylene). The process typically includes:
Bromination: Reacting 2,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: Following bromination, the compound undergoes iodination using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-Bromo-2,3-dimethyl-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding hydrocarbons.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can produce hydrocarbons or alcohols.
科学研究应用
1-Bromo-2,3-dimethyl-6-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities.
作用机制
The mechanism of action of 1-Bromo-2,3-dimethyl-6-iodobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of methyl groups can influence the reactivity and orientation of the substitution reactions.
相似化合物的比较
1-Bromo-2-iodobenzene: Similar structure but lacks the methyl groups, affecting its reactivity and applications.
1-Chloro-2,3-dimethyl-6-iodobenzene: Chlorine replaces bromine, leading to different chemical properties.
2,3-Dimethyl-6-iodobenzene: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: 1-Bromo-2,3-dimethyl-6-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
生物活性
1-Bromo-2,3-dimethyl-6-iodobenzene is an organobromine compound that has been studied for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action.
Molecular Formula : C9H8BrI
Molecular Weight : 295.97 g/mol
CAS Number : 50997914
Biological Activity Overview
This compound has shown promising biological activity in various studies:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential cellular processes.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to engage multiple pathways, including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The presence of bromine and iodine atoms enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles within biological systems. This reactivity is crucial for its antimicrobial and anticancer effects .
- Cell Membrane Disruption : Studies suggest that the compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, which may involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria. The compound was less effective against Gram-negative bacteria due to their robust outer membrane structure.
Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM.
Comparative Analysis
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | 32 - 128 µg/mL | ~10 µM | Electrophilic reactivity, apoptosis |
| Similar Brominated Compounds | Higher MIC values | Higher IC50 values | Variable mechanisms |
属性
分子式 |
C8H8BrI |
|---|---|
分子量 |
310.96 g/mol |
IUPAC 名称 |
2-bromo-1-iodo-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 |
InChI 键 |
UMFFYDPMTUWOKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)I)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















